molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8

2-[2-(4-fluorophenyl)ethoxy]acetic acid

Cat. No.: B8681295
CAS No.: 81228-04-8
M. Wt: 198.19 g/mol
InChI Key: RDTPUXZNQMXLSY-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)ethoxy]acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves the reaction of 4-fluorophenethyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.

Major Products:

    Oxidation: Formation of 4-fluorophenylacetic acid.

    Reduction: Formation of 4-fluorophenethyl alcohol.

    Substitution: Formation of 4-bromo-2-(4-fluorophenethyloxy)acetic acid.

Scientific Research Applications

2-[2-(4-fluorophenyl)ethoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenethyl alcohol
  • 2-(4-Fluorophenoxy)acetic acid

Comparison: 2-[2-(4-fluorophenyl)ethoxy]acetic acid is unique due to the presence of both the ethyloxy and acetic acid moieties, which confer distinct chemical and biological properties. Compared to 4-fluorophenylacetic acid, it has enhanced solubility and reactivity. The ethyloxy group also differentiates it from 4-fluorophenethyl alcohol, providing additional sites for chemical modification and functionalization.

Properties

CAS No.

81228-04-8

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

RDTPUXZNQMXLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.0 g of 4-fluorophenethyl alcohol were reacted with 4.73 g of chloroacetic acid in a manner analogous to that described in Example 1(a) to give 7.8 g (79%) of 2-(4-fluorophenyl)ethoxyacetic acid of melting point 82°-85° C. (from methylcyclohexane).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
7 g
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reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Two

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